8-(4-methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
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Overview
Description
8-(4-methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound that features a quinoline core structure fused with a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxin Ring: The dioxin ring can be introduced via a cyclization reaction involving appropriate diol precursors.
Attachment of Methoxybenzoyl and Methoxyphenylmethyl Groups: These groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(4-methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of methoxy and benzoyl groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-4’-methylbiphenyl
- 4-methoxyacetophenone
- 4-methoxybenzyl methyl ether
Uniqueness
8-(4-methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one stands out due to its unique quinoline-dioxin fused structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-(4-methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6/c1-31-19-7-3-17(4-8-19)15-28-16-22(26(29)18-5-9-20(32-2)10-6-18)27(30)21-13-24-25(14-23(21)28)34-12-11-33-24/h3-10,13-14,16H,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIQGDSBRYORPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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